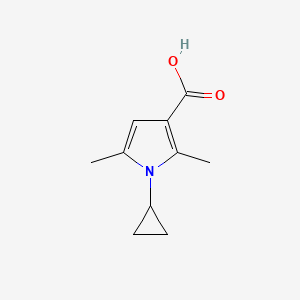

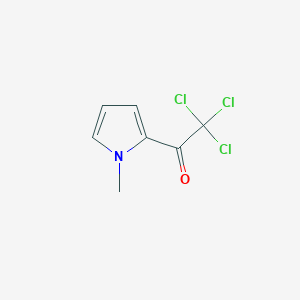

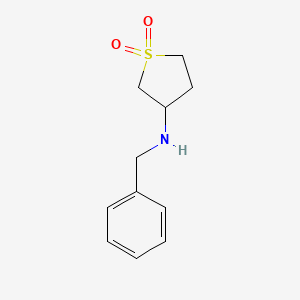

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, or commonly referred to as THF-AID, is an indole-based compound that has been studied for its potential applications in various scientific fields. THF-AID is a heterocyclic compound that is composed of an amino group and a furan ring, connected by a methylene bridge. It is a relatively new compound, having been first synthesized in 2018, and its structure has been determined using X-ray crystallography. THF-AID has been studied for its potential to be used as a pharmaceutical, as well as for its use in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The compound 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is involved in the synthesis of tricyclic N-aminoimides, which have unique molecular and crystal structures. This includes the formation of hydrogen bonds and electrostatic interactions between different molecular parts, contributing to our understanding of molecular interactions in similar compounds (Struga et al., 2007).

Development of Novel Derivatives

- Research has focused on developing novel hexahydro-1H-isoindole-1,3(2H)-dione derivatives from similar compounds. This process involves epoxidation and the subsequent reaction with nucleophiles, leading to the synthesis of amino and triazole derivatives (Tan et al., 2016).

Chemical Reactivity and Formation

- Studies have explored the chemical reactivity and formation of 2H-isoindole-4,7-diones through the interaction of α-amino acids with carbonyl compounds, leading to the synthesis of various isoindole derivatives. This contributes to our understanding of the chemical pathways and reactivity of similar isoindole compounds (Schubert-Zsilavecz et al., 1991).

Methodologies in Organic Synthesis

- Research on 4,5,6,7-tetrahydro-2H-isoindoles, a class of compounds closely related to 5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione, has provided insights into palladium-catalyzed hydride reduction. This highlights the methodological advancements in organic synthesis, particularly in the reduction and oxidation processes of isoindoles (Hou et al., 2007).

Applications in Crystallography

- The compound has been used in the synthesis of dihydropyrimidinone derivatives containing a phthalimide moiety. These synthesized compounds, characterized by spectroscopic methods, contribute to the field of crystallography and molecular characterization (Bhat et al., 2020).

Propriétés

IUPAC Name |

5-amino-2-(oxolan-2-ylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c14-8-3-4-10-11(6-8)13(17)15(12(10)16)7-9-2-1-5-18-9/h3-4,6,9H,1-2,5,7,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYSIUHVAUMLIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C(=O)C3=C(C2=O)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387844 |

Source

|

| Record name | 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-(tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

434297-53-7 |

Source

|

| Record name | 5-Amino-2-[(oxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)